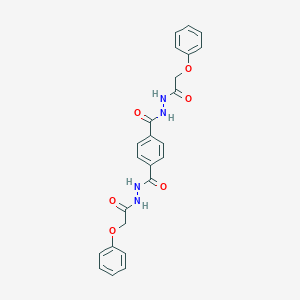
1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone is an organic compound with a complex structure that includes both aromatic and hydrazinecarbothioamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 3-aminophenylacetaldehyde with N-(3-methylphenyl)hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Applications De Recherche Scientifique
1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-[1-(4-aminophenyl)ethylidene]-N-(4-methylphenyl)hydrazinecarbothioamide
- (2E)-2-[1-(2-aminophenyl)ethylidene]-N-(2-methylphenyl)hydrazinecarbothioamide
Uniqueness
What sets 1-(3-aminophenyl)ethanone N-(3-methylphenyl)thiosemicarbazone apart from similar compounds is its specific substitution pattern on the aromatic rings. This unique structure can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research.
Propriétés
Formule moléculaire |
C16H18N4S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H18N4S/c1-11-5-3-8-15(9-11)18-16(21)20-19-12(2)13-6-4-7-14(17)10-13/h3-10H,17H2,1-2H3,(H2,18,20,21)/b19-12+ |
Clé InChI |
OBRZQRFSJOTHEY-XDHOZWIPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=S)N/N=C(\C)/C2=CC(=CC=C2)N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 4-{[(benzoylamino)carbothioyl]amino}benzoate](/img/structure/B323771.png)
![methyl 2-[[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B323777.png)
![(4Z)-4-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323779.png)
![5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B323780.png)
![2-hydroxy-4-[(2Z)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B323781.png)
![(4Z)-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one](/img/structure/B323782.png)
![(4Z)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one](/img/structure/B323783.png)
![4-tert-butyl-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B323787.png)
![2-[(Anilinocarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323788.png)
![2,4-dichloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B323790.png)
![N-{4-[(2-thienylmethylene)amino]phenyl}acetamide](/img/structure/B323792.png)
![METHYL 2-(5-{[3-(METHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B323793.png)
![Methyl 5-benzyl-2-[(6-{[5-benzyl-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B323794.png)

